4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide
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Overview
Description
4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylsulfamoyl group attached to an amino group, which is further connected to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction is often performed in a microreactor system to optimize the reaction kinetics and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes involve the use of microreactor systems to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(Dimethylsulfamoyl)amino]methyl}-N-ethylbenzamide
- N-(3-Amino-4-methylphenyl)benzamide
Uniqueness
4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide is unique due to its specific structural features, such as the presence of both dimethylsulfamoyl and benzamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
90233-93-5 |
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Molecular Formula |
C16H19N3O3S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-(dimethylsulfamoylamino)-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C16H19N3O3S/c1-12-4-8-14(9-5-12)17-16(20)13-6-10-15(11-7-13)18-23(21,22)19(2)3/h4-11,18H,1-3H3,(H,17,20) |
InChI Key |
KKEDEAVGTTUAAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)N(C)C |
Origin of Product |
United States |
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